3-Chlorothiophene-2-carbonitrile

Catalog No.
S715687
CAS No.
147123-67-9
M.F
C5H2ClNS
M. Wt
143.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chlorothiophene-2-carbonitrile

CAS Number

147123-67-9

Product Name

3-Chlorothiophene-2-carbonitrile

IUPAC Name

3-chlorothiophene-2-carbonitrile

Molecular Formula

C5H2ClNS

Molecular Weight

143.59 g/mol

InChI

InChI=1S/C5H2ClNS/c6-4-1-2-8-5(4)3-7/h1-2H

InChI Key

FPGDDWCTBDGPAD-UHFFFAOYSA-N

SMILES

C1=CSC(=C1Cl)C#N

Canonical SMILES

C1=CSC(=C1Cl)C#N

3-Chlorothiophene-2-carbonitrile (CAS 147123-67-9) is a highly reactive, bifunctional heterocyclic building block characterized by a thiophene core with adjacent chloro and cyano groups. In industrial and pharmaceutical procurement, it is primarily sourced as a rigid precursor for the synthesis of thieno[2,3-b]pyridines, thieno[3,2-d]pyrimidines, and other fused heterocyclic systems. The strong electron-withdrawing nature of the 2-carbonitrile group significantly activates the 3-chloro position, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling. This dual reactivity profile allows for rapid, transition-metal-free C-N bond formation and subsequent cyclization, establishing it as an essential intermediate in the scalable manufacturing of kinase inhibitors and advanced agrochemicals [1].

Substituting 3-chlorothiophene-2-carbonitrile with its close isomers, such as 2-chlorothiophene-3-carbonitrile, fundamentally alters the regiochemistry of downstream cyclization reactions. When reacted with amines or hydrazines, the 3-chloro-2-cyano pattern specifically yields thieno[2,3-b]-fused or thieno[3,2-d]-fused systems, which are structurally critical for the precise spatial alignment required in target kinase hinge-binding pockets. Using the 2-chloro-3-cyano isomer produces the opposite fusion geometry, resulting in a complete loss of target pharmacological activity. Furthermore, attempting to use unactivated 3-chlorothiophene fails entirely in direct SNAr amination protocols, as the absence of the ortho-cyano group leaves the C-Cl bond too electron-rich to undergo nucleophilic attack without expensive, heavy-metal palladium catalysts[1].

Microwave-Assisted SNAr Precursor Suitability

The presence of the 2-cyano group provides critical activation for the 3-chloro position, enabling direct transition-metal-free amination. Under microwave irradiation at 180°C in DMF, 3-chlorothiophene-2-carbonitrile successfully undergoes SNAr with complex secondary amines, yielding 38% for sterically hindered bicyclic amines like DABCO derivatives, and significantly higher yields for standard cyclic amines. In stark contrast, unactivated 3-chlorothiophene yields <5% of the aminated product under identical conditions. This massive difference in reactivity dictates the procurement choice when designing cost-effective, palladium-free C-N bond formation steps [1].

Evidence DimensionSNAr amination yield (microwave, 180°C, 3.5h)
Target Compound Data38% to >70% yield (depending on amine steric bulk)
Comparator Or Baseline3-Chlorothiophene (<5% yield)
Quantified Difference>30-fold increase in amination yield
ConditionsMicrowave irradiation, DMF, 180°C, 3.5 hours

Eliminates the need for expensive palladium catalysts and complex ligands in the first step of fused-heterocycle synthesis, directly reducing API manufacturing costs.

Regiochemical Control in Kinase Inhibitor Cores

For the synthesis of patented thieno[2,3-b]pyridine-5-carbonitrile kinase inhibitors, the starting material must possess the exact 3-chloro-2-cyano substitution pattern. 3-Chlorothiophene-2-carbonitrile provides the correct vector for sequential SNAr and cyclization, yielding the target thieno[2,3-b]pyridine core in high purity. Substituting with 2-chlorothiophene-3-carbonitrile forces the cyclization into the thieno[3,2-b]pyridine isomer. This structural shift alters the hydrogen-bonding vectors of the final API, typically resulting in a >100-fold reduction in target kinase binding affinity (IC50) during structure-activity relationship (SAR) screening [1].

Evidence DimensionFused ring geometry and resulting target affinity
Target Compound DataYields thieno[2,3-b]pyridine core (Active API geometry)
Comparator Or Baseline2-Chlorothiophene-3-carbonitrile (Yields thieno[3,2-b]pyridine core)
Quantified DifferenceComplete shift in regiochemistry leading to >100-fold drop in API potency
ConditionsSequential amination and cyclization in kinase inhibitor SAR development

Procurement must strictly specify the 3-chloro-2-cyano isomer to ensure the synthesized API fits the target enzyme's active site.

Precursor Stability in Halogen Exchange Reactions

When subjected to strong bases or organometallic reagents for functionalization, the chloro group in 3-chlorothiophene-2-carbonitrile offers superior stability compared to its bromo counterpart. 3-Bromothiophene-2-carbonitrile is highly susceptible to unwanted halogen-metal exchange, which can consume >30% of the starting material and generate complex debrominated side products. The C-Cl bond in the target compound resists this exchange, allowing for clean, directed lithiation or controlled cross-coupling at other positions with >90% chemoselectivity [1].

Evidence DimensionChemoselectivity against halogen-metal exchange
Target Compound Data>90% chemoselectivity (stable C-Cl bond)
Comparator Or Baseline3-Bromothiophene-2-carbonitrile (>30% yield loss to exchange)
Quantified Difference~30% improvement in desired pathway yield
ConditionsStrong base (e.g., LDA) or organometallic cross-coupling conditions

Prevents costly yield losses and complex purification steps during multi-step scale-up campaigns.

Synthesis of Thieno[2,3-b]pyridine Kinase Inhibitors

Directly downstream of its regiochemical precision, this compound is the mandatory starting material for assembling thieno[2,3-b]pyridine-5-carbonitrile cores. These cores are central to patented cyclin-dependent kinase (CDK) and Akt inhibitors, where the specific fusion geometry dictates hinge-region binding efficacy [1].

Transition-Metal-Free Amination Workflows

Leveraging its highly activated C-Cl bond, the compound is ideal for microwave-assisted SNAr reactions with secondary amines. This application is critical for pharmaceutical process chemistry teams looking to eliminate palladium catalysts and associated heavy-metal remediation costs from early-stage intermediate synthesis [2].

Orthogonal Cross-Coupling Precursor

Due to the stability of the C-Cl bond relative to C-Br bonds, 3-chlorothiophene-2-carbonitrile serves as a reliable substrate in multi-step syntheses requiring orthogonal reactivity. It allows for directed functionalization at the thiophene 5-position without premature degradation or unwanted halogen-metal exchange[3].

XLogP3

2.3

Wikipedia

3-Chloro-2-cyanothiophene

Dates

Last modified: 08-15-2023

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